molecular formula C11H13N3 B3004939 4-Pyridin-4-ylpiperidine-4-carbonitrile CAS No. 756452-70-7

4-Pyridin-4-ylpiperidine-4-carbonitrile

Cat. No.: B3004939
CAS No.: 756452-70-7
M. Wt: 187.246
InChI Key: WMPCBXHJYVFYIB-UHFFFAOYSA-N
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Description

4-Pyridin-4-ylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry. This compound is known for its unique structure, which combines the properties of both pyridine and piperidine rings, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-ylpiperidine-4-carbonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Pyridinecarboxaldehyde+PiperidineThis compound\text{4-Pyridinecarboxaldehyde} + \text{Piperidine} \rightarrow \text{this compound} 4-Pyridinecarboxaldehyde+Piperidine→this compound

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-ylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce piperidine derivatives with amine groups .

Scientific Research Applications

4-Pyridin-4-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-4-ylpiperidine-4-carbonitrile is unique due to its combined pyridine and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-pyridin-4-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPCBXHJYVFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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